molecular formula C16H12O3S B5025351 3-methyl-9-oxo-9H-thioxanthen-2-yl acetate

3-methyl-9-oxo-9H-thioxanthen-2-yl acetate

Cat. No.: B5025351
M. Wt: 284.3 g/mol
InChI Key: XQFGEFRPOHYSNT-UHFFFAOYSA-N
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Description

3-methyl-9-oxo-9H-thioxanthen-2-yl acetate is a chemical compound belonging to the thioxanthone family. Thioxanthones are known for their photoinitiating properties, making them valuable in various industrial applications, particularly in the field of photopolymerization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-9-oxo-9H-thioxanthen-2-yl acetate typically involves the reaction of 3-methylthioxanthone with acetic anhydride. The reaction is carried out under reflux conditions, where the mixture is heated to a high temperature to facilitate the acetylation process. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and efficiency. The final product is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

3-methyl-9-oxo-9H-thioxanthen-2-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-methyl-9-oxo-9H-thioxanthen-2-yl acetate has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-methyl-9-oxo-9H-thioxanthen-2-yl acetate exerts its effects involves the absorption of light energy, leading to the generation of reactive species such as free radicals. These reactive species initiate polymerization reactions by attacking monomer molecules, resulting in the formation of polymer chains. The compound’s ability to generate reactive species under light exposure makes it an effective photoinitiator.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-9-oxo-9H-thioxanthen-2-yl acetate is unique due to its specific structural features, which confer distinct photoinitiating properties. Its methyl and acetate groups enhance its solubility and reactivity, making it more efficient in certain applications compared to other thioxanthone derivatives .

Properties

IUPAC Name

(3-methyl-9-oxothioxanthen-2-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O3S/c1-9-7-15-12(8-13(9)19-10(2)17)16(18)11-5-3-4-6-14(11)20-15/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQFGEFRPOHYSNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1OC(=O)C)C(=O)C3=CC=CC=C3S2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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